Dexamethasone 17-propionate

Übersicht

Beschreibung

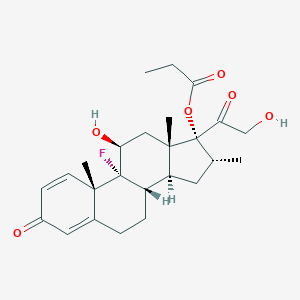

Dexamethasone 17-propionate is a synthetic glucocorticoid corticosteroid. It is a derivative of dexamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is specifically modified at the 17th position with a propionate group, enhancing its pharmacokinetic properties and making it suitable for various therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dexamethasone 17-propionate typically involves the esterification of dexamethasone with propionic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure purity and potency.

Analyse Chemischer Reaktionen

Core Reaction Pathways

Dex-17P undergoes characteristic steroid reactions at its ketone, hydroxyl, and ester groups:

Oxidation Reactions

-

C3 Ketone Stability : The 3-keto group resists oxidation under mild conditions but undergoes Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form lactones .

-

C11β Hydroxylation : Catalyzed by CYP3A4, forming 11-dehydrodexamethasone, a key inactive metabolite .

| Oxidizing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| mCPBA | C3 ketone | δ-Lactone | 0°C, DCM, 2 h |

| CYP3A4 | C11β-OH | 11-Dehydro derivative | pH 7.4, 37°C |

Reduction Reactions

-

NaBH₄ Reduction : Selectively reduces C20 ketone to secondary alcohol without affecting ester groups .

Esterification/Hydrolysis

-

Propionate Ester Hydrolysis : Acidic (HCl/MeOH) or enzymatic (esterases) cleavage regenerates dexamethasone :

-

Re-esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form higher esters at C21 .

Conjugation Reactions for Drug Delivery

Dex-17P’s C21 hydroxyl enables covalent modifications to enhance bioavailability:

Polymer Conjugation

Click Chemistry

-

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition : Links Dex-17P to PEG-PLA copolymers via propargylamine linkers for targeted delivery .

Enzymatic and Metabolic Pathways

Stability and Degradation

-

Photodegradation : UV exposure (λ = 254 nm) cleaves C17 ester, forming dexamethasone and propionic acid.

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and fluorinated hydrocarbons .

This synthesis of Dex-17P’s reactivity underscores its versatility in drug design and metabolic studies. Controlled functionalization at C17/C21 positions enables tailored pharmacokinetics, while enzymatic pathways dictate its therapeutic window .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1. Reaction Mechanisms and Metabolic Pathways:

DEX-17P is utilized in chemical research to study reaction mechanisms and metabolic pathways. Its deuterated form, DEX-17P-d5, allows for precise tracking using techniques like nuclear magnetic resonance (NMR) spectroscopy, which is critical for understanding complex biochemical processes.

2. Reference Standards:

In analytical chemistry, DEX-17P serves as a reference standard for developing and validating analytical methods. Its unique structural properties enable researchers to assess the accuracy and reliability of various assays.

Biological Research Applications

1. Glucocorticoid Effects:

In biological studies, DEX-17P is employed to investigate the effects of glucocorticoids on cellular processes, particularly in inflammation and immune responses. It aids in understanding the pharmacokinetics and pharmacodynamics of dexamethasone derivatives.

2. Cancer Research:

Recent studies indicate that DEX-17P may influence cancer progression by modulating tumor microenvironments. For instance, it has been shown to enhance pancreatic cancer cell proliferation and invasion through epithelial-mesenchymal transition (EMT) mechanisms . The compound's ability to alter gene expression related to cancer progression makes it a valuable tool in oncological research.

Medical Applications

1. Therapeutic Strategies:

DEX-17P is investigated for its potential in developing new therapeutic strategies for treating inflammatory and autoimmune diseases. Its anti-inflammatory properties are leveraged to design targeted therapies that minimize side effects while maximizing efficacy.

2. Postoperative Pain Management:

In clinical settings, DEX-17P is used as an adjuvant in peripheral nerve blocks to reduce postoperative pain. Systematic reviews have demonstrated that patients receiving dexamethasone experience significantly lower pain scores and reduced opioid consumption compared to those receiving placebo . This application highlights its role in enhancing patient recovery outcomes.

Pharmaceutical Industry Applications

1. Drug Development:

In the pharmaceutical industry, DEX-17P is crucial for developing new drug delivery systems. Its properties facilitate enhanced bone formation and treatment of inflammatory conditions, making it a candidate for innovative therapeutic formulations.

2. Quality Control:

The compound also plays a role in quality control processes within pharmaceutical manufacturing, where it serves as a benchmark for assessing the potency and purity of glucocorticoid formulations.

Case Studies

Wirkmechanismus

Dexamethasone 17-propionate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines, chemokines, and other mediators, thereby reducing inflammation and immune activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Betamethasone 17-propionate: Similar in structure but with a different stereochemistry at the 16th position.

Prednisolone 17-propionate: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.

Hydrocortisone 17-propionate: A less potent glucocorticoid with a shorter duration of action.

Uniqueness

Dexamethasone 17-propionate is unique due to its high potency and prolonged duration of action compared to other glucocorticoids. Its specific modifications at the 17th position enhance its stability and bioavailability, making it a valuable compound for therapeutic and research applications.

Biologische Aktivität

Dexamethasone 17-propionate (also known as 21-Dehydro this compound) is a synthetic glucocorticoid that exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a propionate group at the 17th position of the dexamethasone molecule. This modification enhances its pharmacological properties compared to other corticosteroids. The structural formula can be represented as follows:

- Chemical Name : (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione

- Molecular Formula : CHFO

This compound exerts its effects primarily through binding to the glucocorticoid receptor (GR). This interaction leads to:

- Gene Expression Modulation : Activation of GR results in altered transcription of target genes, which mediates anti-inflammatory responses by suppressing pro-inflammatory cytokines like IL-1, IL-6, and TNF-α .

- Inhibition of Leukocyte Migration : The compound reduces the permeability of capillaries and inhibits leukocyte migration to sites of inflammation, effectively dampening the immune response .

Table 1: Comparison with Other Glucocorticoids

| Compound | Potency (relative to Hydrocortisone) | GR Affinity (nM) | Unique Features |

|---|---|---|---|

| Dexamethasone | 25x | 1.2 | High selectivity for GR |

| Prednisone | 4x | 5.0 | Less potent than dexamethasone |

| Betamethasone | Similar to dexamethasone | 1.0 | Often used in dermatological applications |

| This compound | Higher potency than dexamethasone | Not specified | Enhanced anti-inflammatory effects due to propionate |

Anti-inflammatory Activity

This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it effectively reduces inflammation in various models, including:

- Facial Nerve Injury : A study demonstrated that systemic administration reduced macrophage infiltration but slightly delayed functional recovery in mice with facial nerve crush injuries .

Immunosuppressive Effects

The compound's immunosuppressive capabilities make it beneficial in treating autoimmune conditions and preventing transplant rejection. Its ability to modulate immune responses is critical in clinical settings.

Case Studies

- Facial Nerve Injury Study : In a controlled experiment involving C57BL/6 mice, dexamethasone administration post-injury showed significant inhibition of leukocyte infiltration but resulted in delayed functional recovery compared to controls .

- Dermatological Reactions : A review highlighted allergic reactions associated with various corticosteroids, including dexamethasone derivatives. While the incidence was low, it underscores the need for careful monitoring during treatment .

Eigenschaften

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYMTTQVNYAJAA-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934962 | |

| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-89-9 | |

| Record name | Dexamethasone 17-propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone propionate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dexamethasone 17-propionate impact the adrenal glands in rat fetuses?

A1: The study demonstrates that this compound, along with Dexamethasone and other Dexamethasone 17-esters, causes significant atrophy of the adrenal glands in rat fetuses after subcutaneous administration. [] This suggests that the compound, even in its esterified form, retains the ability to suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced adrenal gland size. This finding aligns with the known effects of glucocorticoids like Dexamethasone on the HPA axis.

Q2: Does the rate of hydrolysis of Dexamethasone 17-esters influence their effect on adrenal gland size in rat fetuses?

A2: While the research shows that different Dexamethasone 17-esters are hydrolyzed at varying rates in the livers of rat fetuses [], the study doesn't directly correlate the hydrolysis rate with the degree of adrenal atrophy. Dexamethasone acetate, despite having the fastest hydrolysis rate among the tested esters, doesn't show a significantly different impact on adrenal size compared to the slower-hydrolyzing propionate or valerate esters. This suggests that other factors, such as the distribution and metabolism of the esters and their corresponding free glucocorticoids, might play a significant role in their overall effect on the HPA axis. Further research is needed to understand the complex interplay between hydrolysis rates and the pharmacological effects of these esters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.